5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-6-8-13(9-7-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-5-3-4-14(19)10-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCRMXMQFHIXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.75 g/mol. The structure features a triazole and oxadiazole moiety, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN5O |
| Molecular Weight | 305.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
| Appearance | Powder |
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, a study reported that similar triazole derivatives showed promising activity against various cancer cell lines, including MCF-7 and MDA-MB231, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Compound Efficacy
A related compound with a similar structure was tested against breast cancer cell lines. The results indicated an IC50 value of 27.66 μM against MDA-MB231 cells and 4.93 μM against MCF-7 cells . Such findings suggest that the triazole and oxadiazole functionalities may enhance anticancer activity.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, including fungi and bacteria. The presence of the chlorophenyl moiety may contribute to enhanced antimicrobial efficacy .
The proposed mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors in cancer cells or pathogens. For example, docking studies have shown that these compounds can bind to active sites on target proteins, disrupting their function and leading to cell death .
In Vitro Studies
In vitro studies have been crucial in evaluating the biological activity of this compound. For example:
- Cell Viability Assays : These assays measure the effect of the compound on cell survival in cancer cell lines.
- Enzyme Inhibition Tests : These tests assess the ability of the compound to inhibit specific enzymes linked to disease progression.
In Vivo Studies
Although in vitro studies provide initial insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy in living organisms. Future research should focus on animal models to evaluate the safety and effectiveness of this compound in treating diseases.
Comparison with Similar Compounds
Halogen Substitution Effects
- Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Replaces the oxadiazole with a thiazole ring and incorporates dual fluorophenyl groups. Exhibits antimicrobial activity, attributed to halogen-enhanced lipophilicity and target interactions . Crystallographic studies show isostructural packing with chloro/bromo analogues, indicating minor halogen-induced structural adjustments .
5-(3-Chlorophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Methyl and p-Tolyl Substitution
- 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole (3b) Similar oxadiazole core but lacks the triazole-chlorophenyl group.
Analogues with Heterocycle Replacements
Thiazole vs. Oxadiazole
- 14a: 2-(2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)-5-(2-phenylhydrazono)thiazol-4(5H)-one Replaces oxadiazole with a thiazole ring, introducing additional hydrazone functionality. Thiazole’s sulfur atom may alter electronic properties, affecting binding to targets like cyclooxygenase (COX) enzymes .
Pyrazole and Thiadiazole Derivatives
- 9f: 1-(5-((3-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Incorporates a thiadiazole ring and bromophenyl group.
Physicochemical Properties
- Solubility : Halogenated derivatives (e.g., 3-chlorophenyl) may exhibit lower solubility than fluorine-containing analogues (e.g., 4-fluorophenyl in Compound 4) due to reduced polarity .
- Thermal Stability : Oxadiazole derivatives generally display higher thermal stability than thiazoles or thiadiazoles, as seen in crystallographic studies .
Key Research Findings
Halogen Impact : Chlorine and fluorine substituents enhance bioactivity but require balance with solubility. For example, Compound 4’s dual fluorophenyl groups maintain antimicrobial efficacy while improving crystallinity .
Heterocycle Role : Oxadiazoles offer superior metabolic stability over thiazoles, making them preferable for oral drug candidates .
Structural Flexibility : Isostructural compounds (e.g., chloro vs. bromo derivatives) show nearly identical packing motifs, enabling rational design of solid formulations .
Q & A
Basic: What are the optimal synthetic routes for preparing 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole?
Methodological Answer:
The synthesis of triazole-oxadiazole hybrids typically involves multi-step protocols. Key steps include:
- Heterocycle Formation : Cyclocondensation of hydrazides with nitriles or substituted amines under reflux conditions (e.g., using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst at 70–80°C) .
- Functionalization : Post-cyclization modifications, such as alkylation or arylation of the triazole ring, require controlled stoichiometry (e.g., equimolar chlorobenzyl chloride derivatives) and inert atmospheres to avoid side reactions .
- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) yields high-purity compounds, confirmed by TLC and melting point analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
